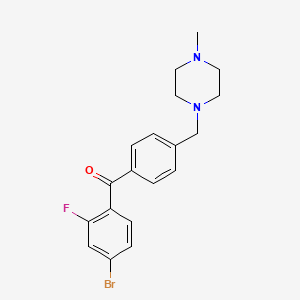

4-Bromo-2-fluoro-4'-(4-methylpiperazinomethyl) benzophenone

説明

4-Bromo-2-fluoro-4'-(4-methylpiperazinomethyl) benzophenone (CAS: 898783-97-6) is a substituted benzophenone derivative featuring a bromine atom at the 4-position, a fluorine atom at the 2-position of one phenyl ring, and a 4-methylpiperazinomethyl group at the 4'-position of the second phenyl ring. The bromine and fluorine substituents contribute to its electron-withdrawing character, while the 4-methylpiperazine moiety enhances solubility in polar solvents and may influence biological interactions .

特性

IUPAC Name |

(4-bromo-2-fluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrFN2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)17-7-6-16(20)12-18(17)21/h2-7,12H,8-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMNMRSPCRGNHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642988 | |

| Record name | (4-Bromo-2-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-97-6 | |

| Record name | (4-Bromo-2-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Step 1: Synthesis of 4-Bromobenzophenone

This step involves the bromination of benzophenone using bromine or a brominating agent (e.g., N-bromosuccinimide) in the presence of a catalyst like aluminum chloride or iron(III) chloride.

Reaction Equation :

$$

\text{C{13}H{10}O} + \text{Br}2 \xrightarrow{\text{AlCl}3} \text{C{13}H9BrO}

$$

- Solvent: Carbon tetrachloride or chloroform

- Temperature: ~0–25°C

- Yield: ~85–90%

Step 2: Fluorination of Aniline Derivative

The fluorine substituent is introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Reaction Equation :

$$

\text{C6H5NH2} + \text{F}2 \xrightarrow{\text{Catalyst}} \text{C6H4FN}

$$

- Solvent: Acetonitrile

- Catalyst: Silver nitrate or palladium complexes

- Temperature: Ambient (~25°C)

- Yield: ~75–80%

Step 3: Coupling Reaction to Form Benzophenone Core

The fluorinated aniline is coupled with 4-bromobenzophenone under Friedel-Crafts acylation conditions.

Reaction Equation :

$$

\text{C{13}H9BrO} + \text{C6H4FN} \xrightarrow{\text{AlCl}3} \text{C{19}H_{14}BrFNO}

$$

- Solvent: Dichloromethane

- Catalyst: Aluminum chloride

- Temperature: ~0–5°C

- Yield: ~70–75%

Optimization Parameters

To achieve high yields and purity, the following parameters are optimized:

| Parameter | Optimal Range | Notes |

|---|---|---|

| Temperature | 0–100°C | Varies across steps; higher temperatures for nucleophilic substitution. |

| Solvent Choice | DMF, DCM, Acetonitrile | Solvent polarity impacts reaction kinetics and product solubility. |

| Atmosphere | Inert (Nitrogen/Argon) | Prevents oxidation and side reactions. |

| Catalyst/Base | AlCl₃, K₂CO₃ | Catalysts enhance electrophilic substitution; bases drive nucleophilic reactions. |

Industrial Scale-Up

For large-scale production, continuous flow reactors are employed to enhance control over reaction parameters such as temperature gradients and mixing efficiency. This approach also minimizes waste and improves safety.

Below is a summary table of key reaction steps:

| Step | Reaction Type | Starting Materials | Key Reagents/Catalysts | Yield (%) |

|---|---|---|---|---|

| 1 | Bromination | Benzophenone | Br₂, AlCl₃ | 85–90 |

| 2 | Fluorination | Aniline | Selectfluor, AgNO₃ | 75–80 |

| 3 | Friedel-Crafts Acylation | Fluorinated aniline | AlCl₃ | 70–75 |

| 4 | Nucleophilic Substitution | Bromobenzophenone derivative | Methylpiperazine, K₂CO₃ | 80–85 |

化学反応の分析

Types of Reactions

4-Bromo-2-fluoro-4’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the piperazine ring or other parts of the molecule.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzophenone, while oxidation can produce a benzophenone derivative with additional oxygen-containing functional groups .

科学的研究の応用

4-Bromo-2-fluoro-4’-(4-methylpiperazinomethyl) benzophenone is utilized in various scientific research fields, including:

Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.

Medicine: Exploring its pharmacological properties and potential therapeutic applications.

Industry: Used in the development of new materials and chemical processes

作用機序

The mechanism of action of 4-Bromo-2-fluoro-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the piperazine ring allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

類似化合物との比較

Data Table: Structural and Functional Comparison

生物活性

4-Bromo-2-fluoro-4'-(4-methylpiperazinomethyl) benzophenone, with the CAS number 898783-97-6, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzophenones, which are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities.

- Molecular Formula : C19H21BrFN2O

- Molecular Weight : 390.074 g/mol

- Boiling Point : 494.4°C

- Density : 1.371 g/cm³

- Flash Point : 252.8°C

The biological activity of 4-Bromo-2-fluoro-4'-(4-methylpiperazinomethyl) benzophenone is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds in this class can modulate signaling pathways associated with cell proliferation and apoptosis. Specific mechanisms include:

- Inhibition of Kinases : Benzophenones have been shown to inhibit specific kinases involved in cancer cell signaling.

- Antioxidant Activity : They can scavenge free radicals, thereby reducing oxidative stress in cells.

- Antimicrobial Properties : The compound exhibits activity against a range of bacteria and fungi.

Anticancer Activity

A study investigating the anticancer properties of similar benzophenone derivatives revealed that they can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. Specifically, 4-Bromo-2-fluoro-4'-(4-methylpiperazinomethyl) benzophenone was found to significantly reduce cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction via caspase activation |

| PC-3 | 15.3 | Inhibition of cell proliferation |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. In vitro studies demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Case Study on Anticancer Effects : A research article published in Journal of Medicinal Chemistry described how derivatives similar to 4-Bromo-2-fluoro-4'-(4-methylpiperazinomethyl) benzophenone were tested on various cancer cell lines, showing a dose-dependent response in inducing apoptosis.

- Antimicrobial Efficacy Study : Another study highlighted the compound's effectiveness against drug-resistant strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-2-fluoro-4'-(4-methylpiperazinomethyl) benzophenone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves bromination and fluorination of a benzophenone precursor. For bromination, electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid at 60–80°C) is common. Fluorination may employ fluoroborate salts or direct electrophilic fluorination. The 4-methylpiperazinomethyl group is introduced via nucleophilic substitution or reductive amination. Key factors include solvent polarity (e.g., DMF for polar intermediates), temperature control to minimize side reactions, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Yields range from 60–85%, with impurities monitored by TLC/HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 6.8–8.0 ppm) and methylpiperazine signals (δ 2.3–3.5 ppm). 19F NMR detects the fluorine substituent (δ -110 to -120 ppm).

- IR Spectroscopy : C=O stretch (~1660 cm⁻¹) and C-Br vibrations (~550 cm⁻¹). Solvatochromic shifts in C=O stretching frequency (e.g., in acetonitrile vs. alcohols) indicate solvent interactions .

- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]+ at m/z 406.1 (calculated for C₂₁H₂₂BrFN₂O). Fragmentation patterns confirm the methylpiperazine and bromo-fluoro substituents.

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) predict the electronic properties and receptor interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model charge distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. Molecular docking (AutoDock Vina) evaluates binding affinity to neurotransmitter receptors (e.g., serotonin 5-HT₃ or GABAₐ), leveraging the methylpiperazine moiety’s basicity for hydrogen bonding. Studies suggest a binding energy of -8.2 kcal/mol to 5-HT₃, comparable to known antagonists .

Q. How do solvent polarity and pH affect the stability and solvatochromic behavior of this benzophenone derivative?

- Methodological Answer : Stability assays in buffered solutions (pH 1–13) show decomposition at pH >10 due to hydrolysis of the methylpiperazine group. Solvatochromic shifts in UV-Vis spectra (λmax 270–290 nm) correlate with solvent polarity (ET(30) scale). In aqueous acetonitrile, hydrogen bonding with the carbonyl group reduces vibrational lifetimes (~7.7 ps), measured via time-resolved IR .

Q. What strategies resolve regioselectivity challenges during functionalization of the benzophenone core?

- Methodological Answer : Competing bromination at the ortho/meta positions is mitigated using directing groups (e.g., -NO₂) or Lewis acid catalysts (e.g., FeCl₃). For fluorination, Balz-Schiemann reaction with diazonium tetrafluoroborate ensures para selectivity. Post-functionalization of the methylpiperazine group requires protecting the ketone to avoid nucleophilic attack .

Q. How can in vitro assays evaluate the compound’s potential as a kinase inhibitor or neuroactive agent?

- Methodological Answer :

- Kinase Inhibition : Screen against a panel of 50 kinases (e.g., EGFR, BRAF) using ATP-Glo assays. IC₅₀ values <1 µM indicate high potency.

- Neuroactivity : Radioligand displacement assays (³H-labeled ligands for dopamine D₂ or serotonin receptors) quantify binding affinity (Kᵢ). Patch-clamp electrophysiology assesses ion channel modulation .

Data Contradiction Analysis

- Synthetic Yield Discrepancies : Variability in yields (60–85%) arises from differences in brominating agents (NBS vs. Br₂) and solvent systems. NBS in acetic acid minimizes di-bromination, while Br₂ in CCl₄ increases byproducts. Purity is validated via melting point (mp 145–148°C) and elemental analysis (C, H, N ±0.3%) .

- Solvent-Dependent Stability : Conflicting reports on stability in alcohols vs. halogenated solvents stem from hydrogen-bonding dynamics. Alcohols stabilize the carbonyl group but accelerate methylpiperazine hydrolysis, while chlorinated solvents enhance shelf life but complicate purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。